Dipropylammonium Acetate
CAS No.:
Cat. No.: VC16789824
Molecular Formula: C8H19NO2
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H19NO2 |
|---|---|
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | dipropylazanium;acetate |
| Standard InChI | InChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4) |
| Standard InChI Key | LKDMDHMCNGRIAS-UHFFFAOYSA-N |
| Canonical SMILES | CCC[NH2+]CCC.CC(=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
| Property | Value | Source |
|---|---|---|
| CAS Number | 114389-69-4 | |
| Molecular Formula | C₈H₁₉NO₂ | |
| Molecular Weight | 161.25 g/mol | |
| Physical State (25°C) | Clear, colorless liquid | |
| Density | ~0.5 mol/L in aqueous solution |
Spectral Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum (DMSO-d₆) exhibits characteristic signals at δ 3.24 ppm (m, 4H, -CH₂-N), δ 2.23 ppm (s, 3H, CH₃-COO⁻), and δ 1.28 ppm (t, 6H, CH₃) . Thermogravimetric analysis (TGA) reveals decomposition temperatures below 200°C, underscoring its stability under moderate thermal conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a straightforward acid-base reaction between dipropylamine and glacial acetic acid in a 1:1 molar ratio . The exothermic reaction proceeds at room temperature without requiring catalysts:
Yields approaching 100% are achievable due to the completeness of proton transfer in this system .
Industrial Manufacturing
Industrial production scales this reaction using continuous-flow reactors to enhance efficiency. Post-synthesis purification involves fractional distillation or recrystallization to achieve >99% purity . Commercial formulations, such as 0.5 mol/L aqueous solutions, are standardized for reproducibility in analytical applications .
Functional Applications
Analytical Chemistry: Ion-Pair Reagent for LC-MS
Dipropylammonium acetate is widely employed as an ion-pairing agent in liquid chromatography-mass spectrometry (LC-MS). Its ability to improve peak resolution for polar analytes, such as nucleotides and organic acids, stems from its reversible interaction with charged species in mobile phases .
Materials Science: Electrochemical Anodes
Recent studies highlight its role in fabricating mixed metal oxide (MMO) anodes for electrochemical water treatment. When used as a solvent in thermal decomposition methods, it facilitates the deposition of RuO₂-Sb₂O₄ coatings on titanium substrates .
Table 2: Performance of MMO Anodes Prepared with Dipropylammonium Acetate
| Calcination Temperature (°C) | Stability (Hours) | TOC Removal Efficiency (%) |
|---|---|---|
| 300 | 28 | 89 |
| 350 | 35 | 97 |
| 400 | 22 | 78 |
| Data adapted from electrochemical degradation of 4-nitrophenol |
Biological Systems: Biomolecule Stabilization
The compound’s hydrophilic-lipophilic balance enhances its utility in protein extraction and enzyme stabilization, where it minimizes denaturation while improving solubility .
Comparative Analysis with Analogous Ionic Liquids
Structural Derivatives
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Dipropylammonium propionate (DPA-Pr): Longer alkyl chain reduces aqueous solubility but increases thermal stability.
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Dipropylammonium butyrate (DPA-Bu): Exhibits superior anode durability (35 hours) compared to DPA-Ac (28 hours) at 350°C .
Performance Metrics
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Electrochemical Efficiency: DPA-Bu achieves 97% total organic carbon (TOC) removal vs. 89% for DPA-Ac under identical conditions .
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Chromatographic Utility: DPA-Ac outperforms ammonium acetate in resolving acidic metabolites due to stronger ion-pairing effects .
Future Research Directions
Emerging applications include:
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Green Chemistry: Solvent replacement in catalytic reactions to reduce volatile organic compound (VOC) emissions.
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Energy Storage: Exploration as an electrolyte additive in lithium-ion batteries to enhance ionic conductivity.
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